molecular formula C21H22FN3O2 B10994338 (5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone

(5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B10994338
M. Wt: 367.4 g/mol
InChI Key: ZJUMDZMWNOLADF-UHFFFAOYSA-N
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Description

(5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorine atom, a methyl group, and a methoxyphenyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of Fluorine and Methyl Groups: The fluorine atom and methyl group can be introduced via electrophilic aromatic substitution reactions using appropriate fluorinating and methylating agents.

    Coupling with Piperazine: The final step involves coupling the indole derivative with 4-(4-methoxyphenyl)piperazine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5-fluoro-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone: Lacks the methyl group at the 1-position of the indole ring.

    (5-chloro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone: Contains a chlorine atom instead of fluorine.

    (5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-hydroxyphenyl)piperazin-1-yl]methanone: Has a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the fluorine atom and the methoxyphenyl piperazine moiety imparts unique chemical and biological properties to (5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone. These structural features can influence its reactivity, binding affinity, and overall pharmacological profile, making it distinct from similar compounds.

Properties

Molecular Formula

C21H22FN3O2

Molecular Weight

367.4 g/mol

IUPAC Name

(5-fluoro-1-methylindol-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H22FN3O2/c1-23-19-8-3-16(22)13-15(19)14-20(23)21(26)25-11-9-24(10-12-25)17-4-6-18(27-2)7-5-17/h3-8,13-14H,9-12H2,1-2H3

InChI Key

ZJUMDZMWNOLADF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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